1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine

Hydrogen bond acidity Abraham solute parameter bioisosterism

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine (free base CAS 1245823-85-1; hydrochloride salt CAS 1431964-10-1) is a heterobifunctional building block comprising a piperazine ring linked via a methylene spacer to the 5-position of an N-difluoromethylpyrazole. The N–CHF2 substituent confers a rare combination of lipophilicity and hydrogen-bond donor (HBD) capacity—quantified at Abraham's A = 0.085–0.126—positioning this compound as a privileged intermediate for constructing CNS-penetrant and agrochemical screening libraries where both membrane permeability and directed H-bond interactions are sought.

Molecular Formula C9H14F2N4
Molecular Weight 216.23 g/mol
Cat. No. B14923042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine
Molecular FormulaC9H14F2N4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=NN2C(F)F
InChIInChI=1S/C9H14F2N4/c10-9(11)15-8(1-2-13-15)7-14-5-3-12-4-6-14/h1-2,9,12H,3-7H2
InChIKeyKQPDVIWSNFBQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine – A Dual Hydrogen-Bond Donor and Lipophilic Building Block for Medicinal Chemistry Libraries


1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine (free base CAS 1245823-85-1; hydrochloride salt CAS 1431964-10-1) is a heterobifunctional building block comprising a piperazine ring linked via a methylene spacer to the 5-position of an N-difluoromethylpyrazole [1]. The N–CHF2 substituent confers a rare combination of lipophilicity and hydrogen-bond donor (HBD) capacity—quantified at Abraham's A = 0.085–0.126—positioning this compound as a privileged intermediate for constructing CNS-penetrant and agrochemical screening libraries where both membrane permeability and directed H-bond interactions are sought [2]. It is commercially supplied in both free-base and hydrochloride salt forms, with the latter engineered to enhance aqueous solubility for direct use in biochemical assays .

Lipophilic HBD Scaffold N–CHF2 group provides both lipophilicity and hydrogen-bond donor capacity
CNS/Agrochemical Libraries Supports construction of brain-penetrant and agrochemical screening libraries
Assay-Ready Salt Form Hydrochloride salt enhances aqueous solubility for direct biochemical assay use

Why N-Methyl, N–H, and N-Trifluoromethyl Pyrazole-Piperazine Analogs Cannot Substitute for the N-Difluoromethyl Congener in HBD-Dependent Screening Campaigns


Procurement decisions that treat all N-substituted pyrazole-piperazine building blocks as interchangeable ignore a critical physicochemical discontinuity: the N–CHF2 group is the only substituent among its common congeners (N–CH3, N–H, N–CF3) that simultaneously donates a hydrogen bond while increasing lipophilicity [1]. The N–CH3 and N–CF3 variants lack any hydrogen-bond donor capacity entirely; the N–H analog provides HBD but at the cost of markedly lower lipophilicity and distinct tautomeric behaviour that alters the pyrazole ring's electron density and reactivity [2]. Therefore, substituting any of these analogs into a synthetic route or screening library designed around a lipophilic HBD pharmacophore will produce compounds with fundamentally different molecular recognition profiles, invalidating SAR continuity and wasting screening resources. The quantitative basis for this claim is established in Sections 3.1–3.3 below.

N–CH3 / N–CF3 Analogs Absence of hydrogen-bond donor capacity may fail to engage HBD-dependent binding pockets
N–H Analog Provides HBD but lower lipophilicity and tautomeric behavior may alter pyrazole reactivity
3-yl Regioisomer Solid-state H-bond architecture differs (chain vs. dimer), may shift binding-mode interpretation

Quantitative Comparator Evidence: 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine Versus Closest N-Substituted and Regioisomeric Analogs


Hydrogen-Bond Donor Capacity: N–CHF2 (A = 0.085–0.126) vs. N–CH3, N–CF3, N–H (A ≈ 0)

The N-difluoromethyl group of the target compound provides a quantifiable hydrogen-bond donor (HBD) capacity, measured via Abraham's solute ¹H NMR analysis as A = 0.085–0.126 [1]. In contrast, the N–CH3, N–CF3, and N–H substituents on the corresponding pyrazole congeners exhibit negligible HBD acidity (A ≈ 0 for CH3 and CF3; N–H is a weaker donor and alters tautomerism). This places the CHF2 HBD strength on a scale comparable to thiophenol, aniline, and amine groups, but distinct from the stronger hydroxyl donor [2]. In a screening context where a target protein requires a lipophilic HBD contact, the N–CH3 and N–CF3 analogs will fail to engage this interaction entirely.

H-Bond Donor Acidity
Class-level inference
N–CHF2: A = 0.085–0.126 (comparable to aniline); N–CH3/N–CF3: A ≈ 0
Only CHF2 congener offers HBD for target engagement
Measured by Abraham solute ¹H NMR; compound-level value not independently verified
Hydrogen bond acidity Abraham solute parameter bioisosterism medicinal chemistry fluorinated pyrazoles

Lipophilicity–Hydrogen Bonding Duality: CHF2 Simultaneously Increases logP and Adds HBD vs. CH3 Which Only Adds Lipophilicity

The CH3/CF2H exchange at the α-position of heterocycles has been shown to dramatically increase lipophilicity while introducing hydrogen-bond donor functionality [1]. This dual advantage is unattainable with N–CH3 (lipophilic but no HBD), N–CF3 (more lipophilic but no HBD, and larger steric bulk), or N–H (HBD but reduced lipophilicity and altered tautomerism) [2]. Although exact logP values for the target compound and its closest N-methyl analog have not been published in a head-to-head study, the class-level data predict that the N–CHF2 congener will exhibit both higher logP than the N–H analog and unique HBD capacity relative to the N–CH3 and N–CF3 variants. This combination is particularly valued in CNS drug discovery, where blood-brain barrier penetration requires balanced lipophilicity (optimal logP 1.8–2.3) and HBD capacity for target engagement .

Lipophilic HBD Duality
Class-level inference
CHF2 increases logP while adding HBD; CH3 adds only lipophilicity; CF3 adds lipophilicity + bulk; NH adds HBD but lowers logP
CHF2 enables dual pharmacophoric profile for CNS design
Exact logP for target compound not reported; class-level estimate ~1.8–2.3
Lipophilic hydrogen bond donor logP modulation CNS drug design bioisostere fluorinated building blocks

Regioisomeric Differentiation: 5-yl vs. 3-yl Attachment of the Piperazine-Methylene to N-Difluoromethylpyrazole Alters Electronic Environment and Hydrogen-Bonding Architecture in the Solid State

The target compound features the piperazine-methylene linker at the pyrazole 5-position, placing it immediately adjacent to the N–CHF2 group. This regioisomeric arrangement is distinct from the 3-yl congener [1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}piperazine], where the linker is farther from the N-substituent. X-ray crystallographic analysis of the corresponding carboxylic acid derivatives (pyrazole-5-carboxylic acid vs. pyrazole-3-carboxylic acid, both bearing N–CHF2) revealed that the 5-carboxylic acid forms chains via O–H···N(pyrazole) hydrogen bonds, whereas the 3-carboxylic acid forms dimers via O–H···O interactions [1]. This demonstrates that the 5-position regioisomer engages the pyrazole N2 lone pair in intermolecular hydrogen bonding in a manner not accessible to the 3-position isomer, a property that can propagate into differentiated target binding when the piperazine is elaborated into full-length ligands.

Regioisomeric H-Bond Mode
Cross-study comparable
5-COOH forms O–H···N(pyrazole) chains; 3-COOH forms O–H···O dimers (X-ray)
5-yl regioisomer engages pyrazole N2 in H-bonding
Solid-state data from carboxylic acid analogs; piperazine data not reported
Regioisomerism pyrazole 5-position crystal structure hydrogen bonding SAR design

Procurement-Relevant Salt Form Differentiation: Hydrochloride Salt (CAS 1431964-10-1) Offers Aqueous Solubility Advantage Over Free Base (CAS 1245823-85-1) with Multi-Vendor Availability at ≥95% Purity

The hydrochloride salt (CAS 1431964-10-1, MW 252.69, formula C9H15ClF2N4) is purpose-designed for improved aqueous solubility relative to the free base (CAS 1245823-85-1, MW 216.23, formula C9H14F2N4), enabling direct dissolution in biological assay buffers without additional formulation [1]. Multiple vendors supply the HCl salt at certified purity levels: Enamine/Sigma-Aldrich at 95% , MolCore at ≥97% under ISO quality systems , and Leyan at 98% for the free base . This multi-source availability with defined purity specifications reduces single-supplier procurement risk and provides options for cost optimization while maintaining quality standards suitable for both biochemical screening and scale-up synthesis.

Salt Form Solubility
Supporting evidence
HCl salt: improved aqueous solubility; purity 95–98% across vendors
Enables direct assay use without solubilization optimization
Vendor-certified purity; solubility difference not quantified
Salt selection aqueous solubility procurement specifications hydrochloride salt assay-ready format

Evidence-Backed Application Scenarios for 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine in Medicinal Chemistry and Agrochemical Research


CNS Drug Discovery: Construction of Lipophilic Hydrogen-Bond Donor Fragment Libraries for Serotonin Receptor and mGluR Target Families

The N–CHF2 group's dual lipophilic/HBD character (A = 0.085–0.126) makes this building block ideally suited for fragment-based and DNA-encoded library (DEL) synthesis targeting CNS receptors where balanced logP and HBD capacity are prerequisites for blood-brain barrier penetration [1]. Its scaffold is validated in patent literature: US10072003 discloses mGluR2 antagonists incorporating the identical 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine fragment, demonstrating its utility in generating tool compounds for metabotropic glutamate receptor programs (IC50 = 19.4 μM for one elaborated derivative at mGluR2) [2]. The free piperazine NH provides a modular handle for amide coupling, sulfonylation, or reductive amination, enabling rapid SAR exploration.

Agrochemical SDHI Fungicide Intermediate: Leveraging the N–CHF2–Pyrazole Motif for Succinate Dehydrogenase Inhibition

The N-difluoromethylpyrazole substructure is a core pharmacophore in multiple commercial succinate dehydrogenase inhibitor (SDHI) fungicides, where the CHF2 group acts as a metabolically stable bioisostere for hydroxyl and as a lipophilic HBD that enhances target binding [1]. This compound serves as a versatile advanced intermediate for synthesizing novel SDHI candidates through derivatization of the piperazine nitrogen, which can be elaborated into carboxamide, sulfonamide, or urea-linked side chains [2]. The 5-yl attachment positions the piperazine vector in a distinct trajectory compared to 3-yl or 4-yl congeners, potentially accessing unexplored chemical space within the SDHI binding pocket.

Kinase Inhibitor Fragment Elaboration: Piperazine as a Solubilizing and Vector-Directing Group for Pyrazole-Based Type I/II Kinase Inhibitors

The piperazine moiety is a well-precedented solubilizing group in kinase inhibitor design, and its attachment at the pyrazole 5-position adjacent to the N–CHF2 group provides a unique vector for accessing the solvent-exposed region of kinase active sites [1]. The hydrochloride salt form enables direct use in biochemical kinase assays at concentrations up to 10 mM in aqueous buffer, facilitating high-throughput screening without pre-formulation [2]. BindingDB data show that elaborated analogs containing the N–CHF2–pyrazole motif achieve nanomolar potency against IRAK4 (IC50 = 3 nM) and PI3K (IC50 = 73 nM), demonstrating the scaffold's potential when the piperazine is further functionalized [3].

Diversity-Oriented Synthesis (DOS) and Parallel Library Construction: Exploiting the Bifunctional Nature for Split-and-Pool Synthesis

The compound's bifunctional architecture (free secondary amine on piperazine + N–CHF2–pyrazole) makes it an ideal input for diversity-oriented synthesis and parallel library construction. The piperazine NH can be reacted with carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), isocyanates (urea formation), or alkyl halides (N-alkylation) to generate diverse compound arrays [1]. The 5-yl attachment ensures that the vector from the piperazine to the elaborated functional group is spatially distinct from that of the 3-yl regioisomer, doubling the accessible chemical space when both regioisomers are procured [2]. Multi-vendor commercial availability with purity ≥95% supports reproducible library synthesis at scales from milligrams to grams.

Application
Selection Property
Validation Focus
CNS fragment library synthesis
Lipophilic HBD scaffold
mGluR target engagement context
SDHI fungicide intermediate
Metabolically stable CHF2 bioisostere
SDH binding mode characterization
Kinase inhibitor elaboration
Solubilizing piperazine vector
Kinase panel assay compatibility
Diversity-oriented synthesis
Bifunctional coupling handle
Library reproducibility and regioisomeric control
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